

Benchmarking Epoxy Fluor 7 performance in STORM and PALM

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Compound of Interest		
Compound Name:	Epoxy Fluor 7	
Cat. No.:	B049140	Get Quote

Clarification on Epoxy Fluor 7

Initial research indicates that **Epoxy Fluor 7** is not a fluorescent probe used in STORM (Stochastic Optical Reconstruction Microscopy) or PALM (Photoactivated Localization Microscopy) super-resolution imaging. Instead, **Epoxy Fluor 7** is a fluorogenic substrate used to measure the activity of soluble epoxide hydrolase (sEH)[1][2][3]. The fluorescence of this compound is a result of an enzymatic reaction, where the hydrolysis of the epoxide by sEH leads to a fluorescent product[1][2]. Its excitation and emission maxima are approximately 330 nm and 465 nm, respectively.

STORM and PALM techniques rely on specific photophysical properties of fluorophores, namely their ability to be photoswitched between a fluorescent (ON) and a dark (OFF) state. This allows for the temporal separation of signals from individual molecules, enabling their precise localization and the reconstruction of a super-resolved image. The fluorophores commonly used in these techniques are organic dyes (e.g., Alexa Fluor series, Cy dyes) for STORM and photoactivatable or photoconvertible fluorescent proteins for PALM.

Therefore, a direct performance comparison of **Epoxy Fluor 7** with established STORM and PALM fluorophores is not feasible. This guide will instead provide a comparative overview of widely used and well-characterized fluorophores for STORM and PALM, following the requested format.



Benchmarking Fluorophore Performance in STORM and PALM

The selection of an appropriate fluorophore is critical for obtaining high-quality super-resolution images. Key performance parameters include photon output, localization precision, photoswitching duty cycle, and photostability. This guide compares the performance of several popular fluorophores used in STORM and PALM.

Data Presentation: Comparison of Fluorophores for STORM and PALM



Fluoroph ore	Туре	Excitatio n (nm)	Emission (nm)	Photon Yield (photons/ localizati on)	Localizati on Precision (nm)	Key Character istics
Alexa Fluor 647	Organic Dye (STORM)	650	668	~5,000 - 15,000	~10 - 20	Gold standard for dSTORM due to excellent photoswitc hing in thiol- containing buffers, high photon yield, and good photostabili ty.
Cy5	Organic Dye (STORM)	649	670	~2,000 - 8,000	~15 - 30	One of the first dyes used for STORM, good photoswitc hing properties, but can be less photostabl e than Alexa Fluor 647.



CF® 680	Organic Dye (STORM)	680	700	High	~10 - 25	Offers a spectrally distinct channel for multicolor STORM, good brightness and photostability.
mEos3.2	Photoconv ertible Fluorescen t Protein (PALM)	488 (green) -> 561 (red)	516 (green) -> 580 (red)	~500 - 1,500	~20 - 40	Monomeric fluorescent protein with good maturation and contrast between green and red states. Lower photon output compared to organic dyes.
PAmCherry 1	Photoactiv atable Fluorescen t Protein (PALM)	405 (activation) , 561 (excitation)	595	~800 - 2,000	~20 - 40	A photoactiva table red fluorescent protein, useful for PALM experiment s. Can



						form dimers, which might affect localization
PA-GFP	Photoactiv atable Fluorescen t Protein (PALM)	405 (activation) , 488 (excitation)	509	~300 - 1,000	~25 - 50	One of the first photoactiva table fluorescent proteins developed for PALM. Lower photon yield and brightness compared to newer variants.

Note: The performance of fluorophores can be highly dependent on the experimental conditions, including the imaging buffer, laser power, and the biological sample itself. The values presented here are typical ranges reported in the literature.

Experimental Protocols

Detailed methodologies are crucial for the accurate benchmarking of fluorophore performance in STORM and PALM.

Protocol 1: Sample Preparation for dSTORM Imaging of Microtubules

Cell Culture and Fixation:



- Plate cells (e.g., COS-7) on high-precision glass coverslips.
- Grow cells to 60-80% confluency.
- Fix the cells with a solution of 4% paraformaldehyde and 0.1% glutaraldehyde in phosphate-buffered saline (PBS) for 10 minutes.
- Quench the fixation with 0.1% sodium borohydride in PBS for 7 minutes.
- Wash the cells three times with PBS.
- Immunostaining:
 - Permeabilize the cells with 0.2% Triton X-100 in PBS for 5 minutes.
 - Block with 3% bovine serum albumin (BSA) in PBS for 1 hour.
 - Incubate with a primary antibody against tubulin (e.g., mouse anti-α-tubulin) diluted in the blocking buffer for 1 hour.
 - Wash three times with PBS.
 - Incubate with a secondary antibody conjugated to the STORM dye (e.g., Alexa Fluor 647)
 diluted in the blocking buffer for 1 hour.
 - Wash three times with PBS.
- Imaging Buffer Preparation (GLOX Buffer):
 - Prepare a buffer solution containing 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, and 10% (w/v) glucose.
 - \circ Just before imaging, add an oxygen scavenging system: 1% (v/v) β-mercaptoethanol (MEA), 500 µg/mL glucose oxidase, and 40 µg/mL catalase.

Protocol 2: PALM Imaging of a Photoactivatable Fluorescent Protein-Tagged Protein

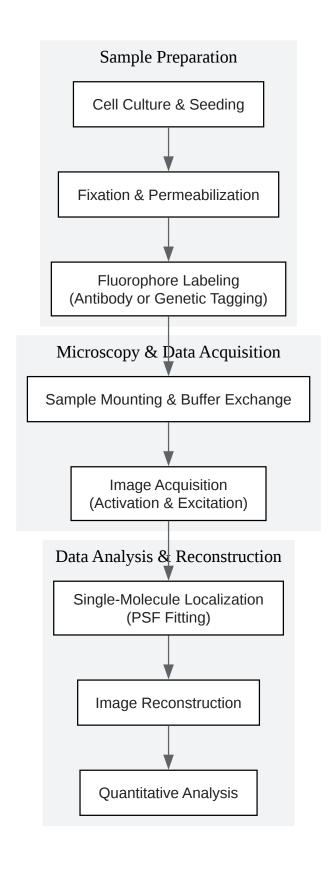


Plasmid Transfection:

- Transfect cells with a plasmid encoding the protein of interest fused to a photoactivatable fluorescent protein (e.g., PAmCherry1-Lifeact).
- Allow 24-48 hours for protein expression.
- Cell Fixation (Optional, for fixed-cell PALM):
 - Fix cells as described in Protocol 1.
- · Imaging:
 - Mount the coverslip on the microscope.
 - Use a low-power 405 nm laser for photoactivation and a higher-power laser (e.g., 561 nm for PAmCherry1) for excitation.
 - Adjust the 405 nm laser power to ensure that only a sparse subset of fluorophores is activated in each frame, avoiding spatial overlap of the point spread functions (PSFs).
 - Acquire a series of images (typically 10,000 to 100,000 frames) until most of the fluorophores have been activated and bleached.

Mandatory Visualization

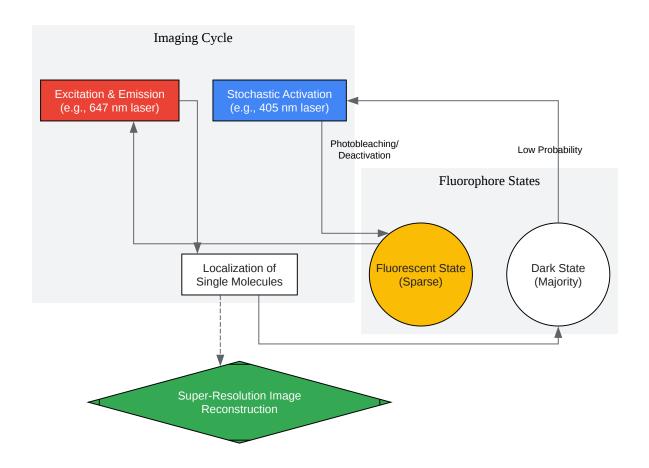




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Experimental workflow for STORM/PALM imaging.





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Principle of STORM and PALM super-resolution microscopy.

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